REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[S:9]1[CH2:15][C:13](=[O:14])[NH:12][C:10]1=[S:11].C([O-])(=O)C.[Na+].O>C(O)(=O)C>[CH3:1][C:2]1[O:6][C:5]([CH:7]=[C:15]2[S:9][C:10](=[S:11])[NH:12][C:13]2=[O:14])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
6.66 g
|
Type
|
reactant
|
Smiles
|
S1C(=S)NC(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water, ethanol and ether in order
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C2C(NC(S2)=S)=O)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |